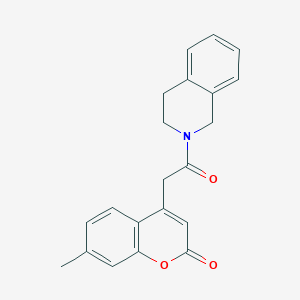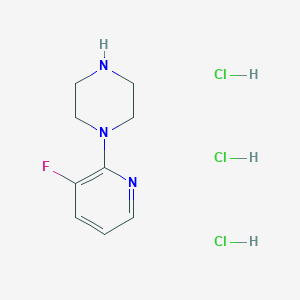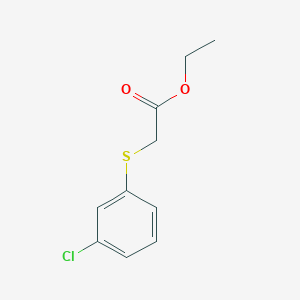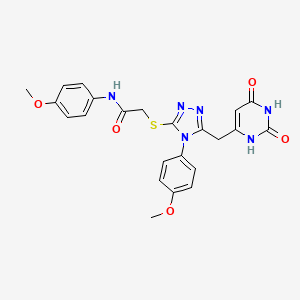
N-(3,5-dimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3,5-dimethylphenyl)prop-2-enamide is related to the synthesis of rilpivirine, an antiretroviral drug . The synthesis involves a microwave-promoted method using less toxic organic reagents and low boiling solvents . The reaction time was significantly reduced, and the overall yield improved from 18.5% to 21% . The desired intermediate, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride, was achieved with a 77% yield .Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models. This compound has also been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethylphenyl)prop-2-enamide in lab experiments is its ability to inhibit the production of prostaglandins, which can be useful in studying the role of prostaglandins in inflammation, pain, and fever. Another advantage is its potential therapeutic applications, which can be investigated in animal models. However, one limitation of using this compound in lab experiments is its potential toxicity, which should be carefully monitored.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)prop-2-enamide. One direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of cancer. Another direction is to investigate its mechanism of action in more detail, particularly its effects on cyclooxygenase enzymes and prostaglandin production. Additionally, future research could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)prop-2-enamide can be synthesized through several methods, including the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride, which is then reacted with prop-2-en-1-amine to produce this compound. Another method involves the reaction of 3,5-dimethylphenylacetic acid with oxalyl chloride to form 3,5-dimethylphenylacetyl chloride, which is then reacted with prop-2-en-1-amine to produce this compound.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)prop-2-enamide has been widely studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential role in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-11(13)12-10-6-8(2)5-9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSOUDHGAHKGPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2395897.png)
![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)



![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)
![1,4-Bis(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)piperazine](/img/structure/B2395906.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)
![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)

